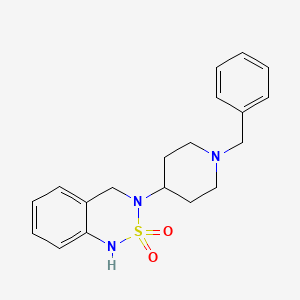

![molecular formula C10H8N2O4S2 B2475253 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid CAS No. 857540-99-9](/img/structure/B2475253.png)

4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

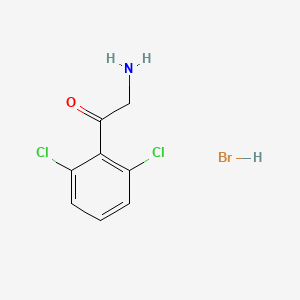

“4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H8N2O4S2 . It has a molecular weight of 284.31 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a thiazol-2-yl group via a sulfamoyl linkage .Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study employed LC-MS/MS to examine the stability and degradation pathways of nitisinone, a compound related to 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid, under various conditions. The research identified major degradation products and contributed to understanding the compound's properties, emphasizing its stability in different pH levels and the formation of stable degradation products under studied conditions (Barchańska et al., 2019).

Pharmacological Evaluation of Thiazole Derivatives

Another significant contribution is the synthesis and pharmacological evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. This research highlights the importance of thiazole analogues in developing therapeutic agents with anti-inflammatory and antioxidant properties (Raut et al., 2020).

Review on Thiazolidinone Developments

A comprehensive review on 4-thiazolidinone chemistry, synthesis, and applications showcases its role as a versatile moiety in medicinal chemistry. Thiazolidinone derivatives exhibit a wide spectrum of biological activities, underscoring their potential in drug development and the need for further exploration of this scaffold (ArunlalV. et al., 2015).

Antioxidant Capacity Reaction Pathways

The review of ABTS/PP decolorization assays for antioxidant capacity reveals specific reaction pathways of antioxidants, including the formation of coupling adducts with ABTS•+, providing insights into the antioxidant capacity of various compounds and suggesting the necessity for further elucidation (Ilyasov et al., 2020).

Importance of Benzothiazole in Medicinal Chemistry

The significance of benzothiazole derivatives in medicinal chemistry is well-documented, with these compounds displaying various pharmacological activities such as antiviral, antimicrobial, and anti-inflammatory effects. This review underscores the benzothiazole scaffold's importance, indicating its wide-ranging applications in drug discovery (Bhat & Belagali, 2020).

Mechanism of Action

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Result of Action

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines

Molecular Mechanism

Thiazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with a variety of biomolecules and influence gene expression

Properties

IUPAC Name |

4-(1,3-thiazol-2-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S2/c13-9(14)7-1-3-8(4-2-7)18(15,16)12-10-11-5-6-17-10/h1-6H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMGAAOSOLCXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2475170.png)

![N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B2475171.png)

![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2475172.png)

![Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2475181.png)

![2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide](/img/structure/B2475184.png)

![N-[(2-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2475187.png)

![4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2475191.png)